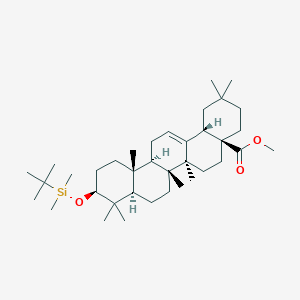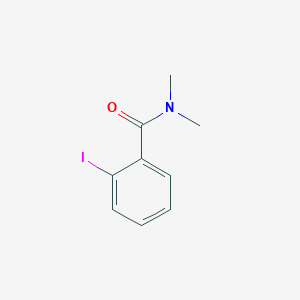
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone, also known as TPE, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of piperidine and triazole, and it has been synthesized through various methods.
Scientific Research Applications
Synthesis and Characterization 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone and its derivatives have been synthesized and characterized using various techniques, highlighting their potential for diverse biological and material applications. Govindhan et al. (2017) synthesized a related compound using click chemistry, characterized it through IR, NMR, MS studies, and explored its cytotoxicity and molecular docking for pharmacokinetic insights (Govindhan et al., 2017). Similarly, Said et al. (2020) reported an efficient microwave-assisted synthesis of a 1,2,3-triazole derivative, demonstrating the compound's structure through X-ray diffraction and highlighting its potential applications through Hirshfeld Surface Analysis (Said et al., 2020).
Biological Activities The triazole derivatives, including those related to this compound, have shown promise in various biological activities. For example, Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives and assessed their antibacterial and plant growth regulatory activities, finding that most compounds exhibited some level of activity (Liu et al., 2007). Additionally, Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus and evaluated their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, demonstrating significant biological potential (Mermer et al., 2018).
Antifungal and Antimicrobial Properties Specific derivatives of this compound have been explored for their antifungal and antimicrobial properties. Mao et al. (2013) synthesized novel pyrazole derivatives with moderate to excellent fungicidal activity against several pathogens (Mao et al., 2013). Bochao et al. (2017) developed 1,2,4-triazole derivatives and found that some compounds exhibited significant efficacy against both bacteria and fungi (Bochao et al., 2017).
Future Directions
The future directions for “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of action
Piperidines, on the other hand, are common building blocks in natural products and therapeutic agents .
Mode of action
1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets .
Biochemical pathways
Without specific information on “1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one”, it’s difficult to determine the exact biochemical pathways it might affect. Many 1,2,3-triazole derivatives have shown a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms .
Result of action
Without specific studies on “1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one”, it’s hard to say what the molecular and cellular effects of its action might be. 1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and cytotoxic activities .
Action environment
1,2,3-triazoles are stable under a variety of conditions, suggesting they may be relatively resistant to environmental factors .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The triazole ring, in particular, is known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMCUBGBRTMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)


![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

